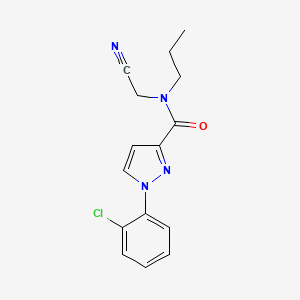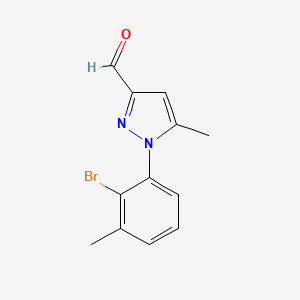
a-(Aminomethyl)-cyclopropanemethanolHCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The name “a-(Aminomethyl)-cyclopropanemethanolHCl” suggests that this compound might contain an aminomethyl group and a cyclopropane ring. An aminomethyl group is a functional group with a formula -CH2-NH2, which is a methyl group substituted by an amino group . Cyclopropane is a cycloalkane molecule with the molecular formula C3H6, characterized by a three-member ring .
Chemical Reactions Analysis
Amines, including aminomethyl groups, can undergo a variety of reactions. They can react with acid chlorides to form amides . They can also participate in the Hofmann elimination reaction to form alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of “a-(Aminomethyl)-cyclopropanemethanolHCl” would depend on its exact structure. Aminomethyl propanol, a related compound, is a colorless liquid that is miscible in water .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
- The compound plays a role in the diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. This method has been utilized for the synthesis of compounds with potential biological activity, such as anti-Parkinson agents and natural products like coronamic acid (Adams et al., 2003).
- Chiral cyclopropane units bearing two differentially functionalized carbon substituents have been developed to improve the activity and investigate bioactive conformations of biologically active compounds. This approach was used to create conformationally restricted analogues of histamine (Kazuta et al., 2002).
Biochemical Applications
- Ethylene biosynthesis in plants : α-(Aminomethyl)cyclopropanemethanol HCl derivatives, such as 1-aminocyclopropane-1-carboxylic acid (ACC), serve as precursors for ethylene, a plant hormone regulating various developmental processes. The metabolism and transport of ACC in plants have been extensively studied, highlighting its central role in ethylene biosynthesis and its potential as an ethylene-independent signal (Vanderstraeten & Van Der Straeten, 2017).
Plant Science Applications
- Stress response in plants : The role of ACC deaminase-producing rhizobacteria in mitigating stress effects on plants has been explored. These bacteria can lower ethylene levels in plants, thus reducing stress and promoting growth, demonstrating the importance of ethylene and its precursors in plant-microbe interactions and stress responses (Contesto et al., 2008).
- Ethylene precursor conservation as a signaling molecule : Research suggests that ACC, the precursor of ethylene, may also function as a signaling molecule independent of its role in ethylene biosynthesis. This dual function of ACC indicates its evolutionary significance and opens new avenues for understanding plant growth and development processes (Li et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-1-cyclopropylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-3-5(7)4-1-2-4;/h4-5,7H,1-3,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEITTXVIQDCAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-cyclopropylethan-1-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

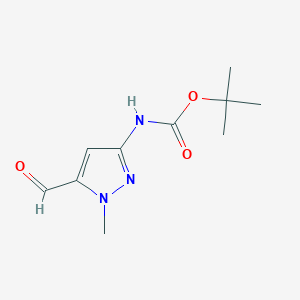
![(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2933697.png)
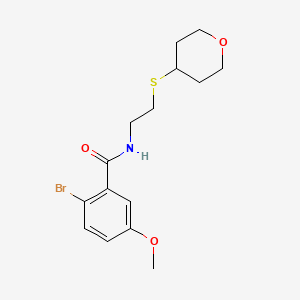
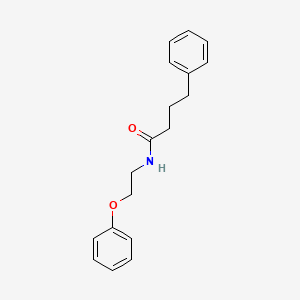
![4-(tert-butyl)-N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2933703.png)
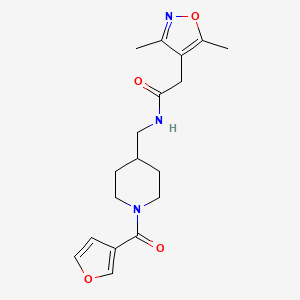
![2-Chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2933705.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2933706.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2933708.png)
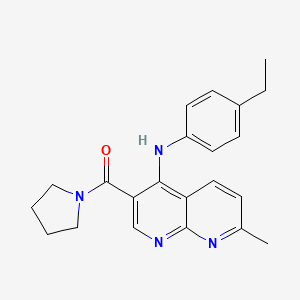
![6-(4-Chlorophenyl)-2-[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2933713.png)
